A Technical Guide to the Spectroscopic Characterization of 4-(3-Methyloxetan-3-YL)piperidine
A Technical Guide to the Spectroscopic Characterization of 4-(3-Methyloxetan-3-YL)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 4-(3-Methyloxetan-3-YL)piperidine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document serves as a comprehensive technical resource, detailing the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the underlying principles and experimental protocols for their acquisition and interpretation.
Introduction: The Structural Significance of 4-(3-Methyloxetan-3-YL)piperidine
The compound 4-(3-Methyloxetan-3-YL)piperidine incorporates two key heterocyclic motifs: a piperidine ring, a prevalent scaffold in numerous pharmaceuticals, and an oxetane ring, which has gained significant attention as a bioisostere for gem-dimethyl and carbonyl groups, often improving metabolic stability and aqueous solubility. The unique spirocyclic linkage between these two rings at the C4 position of the piperidine creates a rigid three-dimensional structure that can have profound implications for its biological activity.
Accurate and unambiguous structural elucidation is the cornerstone of any chemical research, particularly in the context of drug discovery. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture. This guide will delve into the expected spectroscopic signatures of 4-(3-Methyloxetan-3-YL)piperidine, offering a predictive framework for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1][2][3][4] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed connectivity map of the molecule can be constructed.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-(3-Methyloxetan-3-YL)piperidine is expected to exhibit distinct signals corresponding to the protons of the piperidine and oxetane rings, as well as the methyl group. The piperidine ring exists in a chair conformation, leading to chemically non-equivalent axial and equatorial protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.5 - 4.3 | d | 2H | Oxetane CH₂ (axial) | Protons on the oxetane ring adjacent to the oxygen atom are highly deshielded. The geminal coupling will result in a doublet. |
| ~ 4.2 - 4.0 | d | 2H | Oxetane CH₂ (equatorial) | Similar to the axial protons but in a slightly different chemical environment. |
| ~ 3.1 - 2.9 | m | 2H | Piperidine CH₂ (axial, C2/C6) | Protons adjacent to the nitrogen atom are deshielded. Axial protons typically appear at a slightly higher field than equatorial protons. |
| ~ 2.7 - 2.5 | m | 2H | Piperidine CH₂ (equatorial, C2/C6) | Equatorial protons adjacent to the nitrogen. |
| ~ 1.8 - 1.6 | m | 2H | Piperidine CH₂ (axial, C3/C5) | Methylene protons on the piperidine ring. |
| ~ 1.5 - 1.3 | m | 3H | Piperidine CH (C4) & CH₂ (equatorial, C3/C5) | Overlapping signals for the methine proton at the spiro center and the equatorial protons at C3 and C5. |
| ~ 1.4 | s | 3H | Methyl (CH₃) | The singlet nature of this signal is a key indicator of the methyl group attached to a quaternary carbon. |
| ~ 1.2 (broad) | s | 1H | N-H | The chemical shift of the N-H proton is variable and concentration-dependent. It may appear as a broad singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 80 - 75 | Oxetane CH₂ | Carbons bonded to the electronegative oxygen atom are significantly deshielded. |
| ~ 48 - 45 | Piperidine C2/C6 | Carbons adjacent to the nitrogen atom.[5] |
| ~ 42 - 38 | Spiro Quaternary Carbon | The quaternary carbon of the oxetane ring. |
| ~ 35 - 30 | Piperidine C4 | The spiro carbon atom of the piperidine ring. |
| ~ 30 - 25 | Piperidine C3/C5 | Methylene carbons of the piperidine ring.[5] |
| ~ 25 - 20 | Methyl (CH₃) | The methyl carbon. |
Experimental Protocol for NMR Data Acquisition
Sample Preparation: [6][7][8][9][10]
-
Weigh approximately 5-10 mg of purified 4-(3-Methyloxetan-3-YL)piperidine.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in a clean, dry vial. The choice of solvent may depend on the sample's solubility.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[11][12][13] The absorption of infrared radiation corresponds to the vibrational transitions of covalent bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
| 3400 - 3200 | Medium, Broad | N-H Stretch | Secondary amine (Piperidine) |
| 3000 - 2850 | Strong | C-H Stretch | Aliphatic (Piperidine and Oxetane CH₂, Methyl CH₃)[14][15] |
| 1150 - 1050 | Strong | C-O-C Stretch | Cyclic Ether (Oxetane) |
| 980 - 950 | Strong | Ring Vibration | Oxetane Ring Puckering[16] |
| 1470 - 1430 | Medium | C-H Bend | CH₂ Scissoring |
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.[17][18]
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 155, corresponding to the molecular weight of C₉H₁₇NO.
-
Key Fragmentation Pathways:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for piperidines.[17][19] This would lead to the loss of an ethyl group from the piperidine ring, resulting in a fragment at m/z = 126.
-
Loss of the Oxetane Ring: Fragmentation could involve the cleavage of the C-C bond connecting the two rings, leading to a piperidinyl cation at m/z = 84 and a neutral oxetane fragment.
-
Ring Opening of Oxetane: The oxetane ring can undergo ring-opening followed by fragmentation, leading to various smaller fragments.
-
Experimental Protocol for GC-MS Analysis
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a GC-MS autosampler vial.
Instrument Parameters: [22][23][24]
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Solvent Delay: 3 minutes
-
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis process for 4-(3-Methyloxetan-3-YL)piperidine.
Caption: Workflow for the spectroscopic characterization of 4-(3-Methyloxetan-3-YL)piperidine.
Conclusion: A Framework for Confident Structural Assignment
This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectra of 4-(3-Methyloxetan-3-YL)piperidine. By understanding the expected spectroscopic signatures and following the outlined experimental protocols, researchers and drug development professionals can confidently identify and characterize this novel heterocyclic compound. The interplay of these spectroscopic techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity of subsequent biological and medicinal chemistry studies.
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